9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2416231-29-1
VCID: VC7513552
InChI: InChI=1S/C24H25NO6/c26-22(27)21-14-29-15-24(31-21)9-11-25(12-10-24)23(28)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
SMILES: C1CN(CCC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C24H25NO6
Molecular Weight: 423.465

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid

CAS No.: 2416231-29-1

Cat. No.: VC7513552

Molecular Formula: C24H25NO6

Molecular Weight: 423.465

* For research use only. Not for human or veterinary use.

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid - 2416231-29-1

Specification

CAS No. 2416231-29-1
Molecular Formula C24H25NO6
Molecular Weight 423.465
IUPAC Name 9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Standard InChI InChI=1S/C24H25NO6/c26-22(27)21-14-29-15-24(31-21)9-11-25(12-10-24)23(28)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Standard InChI Key NQGAXEOSTUVSRW-UHFFFAOYSA-N
SMILES C1CN(CCC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure that incorporates both dioxane and azaspiro moieties. This compound is notable for its fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The molecular formula of this compound is C24H25NO6, and it has a molecular weight of approximately 423.465 g/mol .

Synthesis Methods

The synthesis of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps:

  • Preparation of the Spirocyclic Core: This involves forming the azaspiro and dioxane rings through a series of reactions.

  • Introduction of the Fmoc Group: The Fmoc group is attached to the spirocyclic core using appropriate reagents and conditions.

  • Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: To introduce additional functional groups.

  • Reduction: To modify the spirocyclic core or the Fmoc group.

  • Substitution: Nucleophilic substitution reactions are common for modifying the Fmoc group.

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Activity and Applications

The biological activity of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is attributed to its unique structure, which may enhance its binding affinity to target proteins or enzymes. Potential applications include:

  • Medicinal Chemistry: Studying its interaction with enzymes or receptors for therapeutic effects.

  • Peptide Synthesis: The Fmoc group is used as a protective group.

  • Drug Development: Its spirocyclic structure makes it a candidate for developing novel drugs.

Comparison with Similar Compounds

Several compounds share structural similarities with 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid:

Compound NameMolecular FormulaUnique Features
1-(9H-Fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oic acidContains diazine moiety
3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acidFeatures tert-butoxycarbonyl group
1,5-Dioxa-9-azaspiro[5.5]undecaneSimpler structure without carboxylic acid

These compounds highlight the diversity within this chemical class while showcasing the unique features of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid due to its specific functional groups and spirocyclic nature.

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